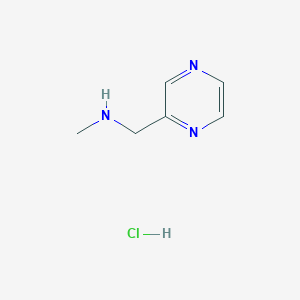
3-Bromo-6-fluoro-2,4-dimethylpyridine
Vue d'ensemble
Description
3-Bromo-6-fluoro-2,4-dimethylpyridine is a halogenated aromatic organic compound with the molecular formula C₇H₇BrFN. It is a derivative of pyridine, featuring bromine and fluorine atoms at the 3rd and 6th positions, respectively, and two methyl groups at the 2nd and 4th positions. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. For instance, starting with 2,4-dimethylpyridine, selective halogenation can introduce bromine and fluorine atoms at the desired positions.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce halogen atoms. This involves the reaction of a pyridine derivative with a suitable halogenated boronic acid or boronate ester in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound typically involves optimized halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, producing less halogenated pyridine derivatives.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines, alcohols, and thiols.
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Less Halogenated Pyridines: Resulting from reduction reactions.
Functionalized Pyridines: Resulting from substitution reactions.
Applications De Recherche Scientifique
3-Bromo-6-fluoro-2,4-dimethylpyridine finds applications in various scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.
Medicine: It has potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Bromo-6-fluoro-2,4-dimethylpyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
3-Bromo-2-methylpyridine: Lacks the fluorine atom.
3-Bromo-6-fluoropyridine: Lacks the methyl groups.
3,5-Dibromo-2,4-dimethylpyridine: Contains an additional bromine atom.
Uniqueness: 3-Bromo-6-fluoro-2,4-dimethylpyridine is unique due to its specific combination of halogen atoms and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its study and utilization continue to contribute to advancements in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
3-bromo-6-fluoro-2,4-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHBGJFAUHEIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B8052946.png)






![tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8053017.png)




